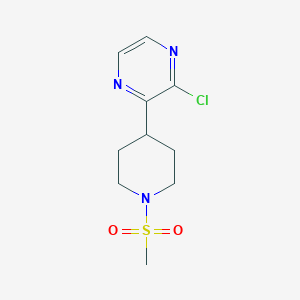

2-Chloro-3-(1-(methylsulfonyl)piperidin-4-yl)pyrazine

Description

Properties

IUPAC Name |

2-chloro-3-(1-methylsulfonylpiperidin-4-yl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3O2S/c1-17(15,16)14-6-2-8(3-7-14)9-10(11)13-5-4-12-9/h4-5,8H,2-3,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWSWOYSCUQHGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C2=NC=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(1-(methylsulfonyl)piperidin-4-yl)pyrazine typically involves the reaction of 2-chloropyrazine with 1-(methylsulfonyl)piperidine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(1-(methylsulfonyl)piperidin-4-yl)pyrazine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrazine ring can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The methylsulfonyl group can be oxidized or reduced under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or primary amines can be used in the presence of a base like sodium hydride.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as 2-azido-3-(1-(methylsulfonyl)piperidin-4-yl)pyrazine or 2-amino-3-(1-(methylsulfonyl)piperidin-4-yl)pyrazine can be formed.

Oxidation Products: Oxidation of the methylsulfonyl group can lead to the formation of sulfone derivatives.

Reduction Products: Reduction of the methylsulfonyl group can yield sulfide derivatives.

Scientific Research Applications

2-Chloro-3-(1-(methylsulfonyl)piperidin-4-yl)pyrazine, a compound with the molecular formula C10H14ClN3O2S and CAS number 1316220-71-9, has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article explores its applications, particularly in medicinal chemistry, agrochemicals, and material science, supported by data tables and case studies.

Chemical Properties and Structure

The compound features a pyrazine ring substituted with a chloro group and a piperidine derivative, which contributes to its biological activity. The molecular weight is approximately 275.76 g/mol. Understanding these properties is essential for exploring its applications.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that derivatives of this compound showed efficacy against various bacterial strains, suggesting potential as a lead compound for developing new antibiotics .

Neurological Research

The piperidine moiety in the compound is of particular interest in neurological studies. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly as potential treatments for neurodegenerative diseases such as Alzheimer's. The methylsulfonyl group may enhance bioavailability and receptor binding affinity .

Case Study: Neuroprotective Effects

A recent study focused on the neuroprotective effects of related piperidine derivatives showed promising results in animal models of neurodegeneration. The findings suggested that these compounds could reduce oxidative stress and inflammation in neuronal cells, providing a basis for further exploration of this compound in treating neurological disorders .

Herbicidal Properties

In agricultural research, compounds with similar structures have been evaluated for herbicidal activity. Preliminary studies suggest that this compound may inhibit specific plant enzymes involved in growth regulation, making it a candidate for developing new herbicides .

Table 2: Comparative Herbicidal Activity of Related Compounds

| Compound Name | Target Plant Species | Activity Level |

|---|---|---|

| Compound A | Weeds | High |

| Compound B | Grasses | Moderate |

| This compound | Broadleaf Weeds | Promising |

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Its unique chemical structure may improve mechanical strength and thermal stability of polymers.

Case Study: Enhanced Polymer Properties

A study investigated the effects of adding this compound to polycarbonate materials, revealing an increase in impact resistance and thermal degradation temperature compared to unmodified polymers. This suggests potential applications in high-performance materials used in automotive and aerospace industries .

Mechanism of Action

The mechanism of action of 2-Chloro-3-(1-(methylsulfonyl)piperidin-4-yl)pyrazine involves its interaction with specific molecular targets. The chlorine atom and the methylsulfonyl group play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies on its mechanism of action are still ongoing to fully elucidate its effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their differences:

Physicochemical Properties

- Polarity : The methylsulfonyl group in the target compound increases polarity (logP ~1.2 estimated), whereas butylsulfonyl analogs (logP ~2.5) exhibit higher lipophilicity .

- Solubility : Hydrochloride salts (e.g., ) improve aqueous solubility compared to free bases.

- Stability : Sulfonamides generally exhibit higher metabolic stability than esters or ethers due to resistance to hydrolysis.

Biological Activity

2-Chloro-3-(1-(methylsulfonyl)piperidin-4-yl)pyrazine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.

The synthesis of this compound typically involves the reaction of 2-chloropyrazine with 1-(methylsulfonyl)piperidine. This reaction is often facilitated by a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Chemical Structure

The compound's molecular formula is with a molecular weight of 275.76 g/mol. Its structural uniqueness arises from the position of the methylsulfonyl group on the piperidine ring, which influences its reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom and the methylsulfonyl group are crucial for binding affinity and reactivity. Ongoing studies aim to elucidate the precise pathways through which this compound exerts its effects .

Biological Activities

Recent studies have highlighted several potential biological activities associated with this compound:

- Anticancer Activity : Pyrazole derivatives, including compounds similar to this compound, have shown promise as anticancer agents. Research indicates that modifications in the pyrazole structure can enhance cytotoxicity against various cancer cell lines, including breast cancer cells .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in diseases where these enzymes play a critical role .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives:

- Anticancer Synergy : A study explored the synergistic effects of pyrazole compounds when combined with doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain pyrazoles significantly enhanced the efficacy of doxorubicin, suggesting a potential for combination therapies .

- Enzyme Interaction Studies : Research focusing on enzyme interactions has demonstrated that compounds similar to this compound can modulate enzyme activity, which may lead to new therapeutic strategies for metabolic diseases .

Comparative Analysis with Similar Compounds

The following table compares this compound with related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Potential anticancer and enzyme inhibition |

| 2-Chloro-3-(1-(methylsulfonyl)piperidin-3-yl)pyrazine | Similar structure | Enhanced reactivity due to different piperidine substitution |

| Other pyrazole derivatives | Varies | Antifungal and antimalarial activities reported |

Q & A

Q. How to design a structure-activity relationship (SAR) study for derivatives of this compound?

- Methodological Answer :

- Core modifications : Synthesize 10–15 analogs with variations in (a) pyrazine substituents, (b) piperidine N-substituents, and (c) sulfonyl groups.

- Biological testing : Prioritize assays relevant to target pathways (e.g., PDE inhibition, kinase profiling) using dose-response curves (0.1–100 µM).

- Data clustering : Apply PCA to group compounds by activity profiles, identifying critical pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.